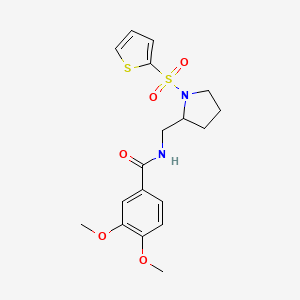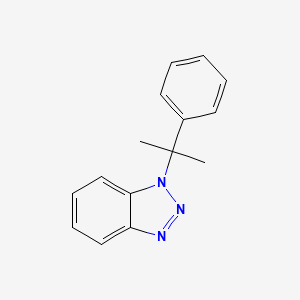
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Studies
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate might be involved in antioxidant activity studies. A review of analytical methods used in determining antioxidant activity emphasizes the significance of antioxidants across various fields like food engineering, medicine, and pharmacy. The paper discusses various tests for antioxidant activity, including the ABTS test, which is highly relevant due to its abundance and citation rates in scientific literature. These tests, based on chemical reactions and monitored by spectrophotometry, assess the kinetics or equilibrium state of characteristic color changes or discoloration in solutions. The study underlines the importance of clarifying the operating mechanisms and kinetics of processes involving antioxidants, which could be relevant to the compound (Munteanu & Apetrei, 2021) (Ilyasov et al., 2020).
Cholinesterase Inhibitors in Organophosphate Exposure
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate could potentially be involved in the development or action of reversible cholinesterase inhibitors. These inhibitors are crucial as pretreatment for exposure to organophosphates, often used as pesticides but posing significant health hazards. The review summarizes the prophylactic efficacy of known AChE inhibitors and explores the protective efficacy of experimental compounds against a broad range of organophosphates. This area of research might intersect with the compound's potential applications, especially if it exhibits AChE inhibitory properties (Lorke & Petroianu, 2018).
Environmental Impact of Organic Compounds
The environmental effects of organic compounds, including potentially Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, are significant. A review highlights the environmental effects of common ultraviolet (UV) filters, discussing how they are found in almost all water sources globally and are not easily removed by common wastewater treatment techniques. This research is crucial for understanding the environmental footprint and potential risks associated with the synthesis and use of such organic compounds (Schneider & Lim, 2019).
Sulfonamides in Medicinal Chemistry
The chemical and medicinal aspects of sulfonamides, which may relate to the structure or activity of Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, are thoroughly reviewed. The review addresses the discovery, structure-activity relationship, and mechanism of action of antibacterial sulfonamides. It also provides insights into the various biological activities inherent to sulfonamides, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This information is crucial for understanding the broader implications of sulfonamide compounds in drug development and their potential therapeutic applications (Azevedo-Barbosa et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been shown to have a good affinity forα-glucosidase . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. It plays a crucial role in the digestion and absorption of carbohydrates in the small intestine .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, α-glucosidase, and inhibit its activity . This inhibition could potentially lead to a decrease in the breakdown and absorption of carbohydrates, thereby affecting glucose metabolism .
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars is slowed down. This can lead to a decrease in the absorption of glucose in the small intestine, which can potentially help manage blood glucose levels .
Result of Action
The potential result of the action of this compound could be the regulation of blood glucose levels. By inhibiting α-glucosidase and slowing down the breakdown and absorption of carbohydrates, this compound could potentially help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVESJPUZIBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B2404355.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)
![methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate](/img/structure/B2404359.png)
![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)
![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)

![2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2404375.png)
![2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2404376.png)